2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554616
InChI: InChI=1S/C10H8F2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F
Molecular Formula: C10H8F2O4
Molecular Weight: 230.16 g/mol

2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13554616

Molecular Formula: C10H8F2O4

Molecular Weight: 230.16 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester -

Specification

Molecular Formula C10H8F2O4
Molecular Weight 230.16 g/mol
IUPAC Name ethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C10H8F2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3
Standard InChI Key HUORHOPYFMYBFE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring fused to a 1,3-dioxole ring, with two fluorine atoms at the 2-position and an ethyl ester group (-COOEt) at the 5-position. The IUPAC name, ethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate, reflects this arrangement . Key identifiers include:

  • SMILES: CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F

  • InChIKey: HUORHOPYFMYBFE-UHFFFAOYSA-N .

The fluorine atoms induce electronegativity, altering the compound’s electronic distribution and potentially enhancing its binding affinity in biological systems .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC10H8F2O4\text{C}_{10}\text{H}_8\text{F}_2\text{O}_4
Molecular Weight230.16 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves modifying pre-existing benzo[dioxole] scaffolds. One approach begins with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2), which undergoes esterification with ethanol under acidic conditions . Alternative routes may employ nucleophilic fluorination or palladium-catalyzed coupling to introduce the fluorine and ester groups.

Industrial Production

AiFChem, a division of XtalPi, is a noted supplier, highlighting the compound’s relevance in high-throughput drug discovery . Production scales are likely limited to laboratory quantities, given its classification as a research chemical .

Chemical Reactivity and Stability

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 2,2-difluoro-benzo[1, dioxole-5-carboxylic acid . This reactivity is exploitable in prodrug designs, where ester hydrolysis releases the active carboxylic acid in vivo.

Fluorine-Specific Interactions

The electronegative fluorine atoms stabilize adjacent oxygen atoms in the dioxole ring, enhancing resistance to oxidative degradation. This stability is critical for applications requiring prolonged shelf-life or metabolic persistence.

Applications in Pharmaceuticals and Agrochemicals

Drug Discovery

Benzo[dioxole] derivatives are privileged structures in medicinal chemistry due to their bioavailability and ability to modulate enzyme activity. The fluorine atoms in this compound may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS) therapeutics .

Agrochemical Development

Fluorinated compounds are widely used in pesticides and herbicides. The ethyl ester’s lipophilicity could enhance foliar absorption, while the fluorine atoms deter enzymatic degradation in plant systems.

Related Compounds and Derivatives

2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

This parent carboxylic acid (CAS 656-46-2, C8H4F2O4\text{C}_8\text{H}_4\text{F}_2\text{O}_4) serves as a precursor to the ethyl ester. With a molecular weight of 202.12 g/mol and 97% purity, it is commercially available for further derivatization .

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